molecular formula C11H19NO3 B2365049 Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 2490344-59-5

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2365049
CAS No.: 2490344-59-5
M. Wt: 213.277
InChI Key: LELKMLJYLBNFCV-DTWKUNHWSA-N
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Description

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, also known as TBTA, is a widely used reagent in organic chemistry. It is a bicyclic amine that is commonly used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. TBTA is a versatile reagent that can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and carbohydrates.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed synthetic pathways for compounds structurally related to "Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate," showcasing their applications in creating cyclic amino acid esters and exploring their molecular structures through advanced analytical techniques.

  • Moriguchi et al. (2014) synthesized cyclic amino acid esters, including a compound with a bicyclo[2.2.2]octane structure, and elucidated their molecular structures via single crystal X-ray diffraction, highlighting the utility of these compounds in synthetic organic chemistry (Moriguchi et al., 2014).

Enantioselective Synthesis and Applications

The enantioselective synthesis of related compounds demonstrates the importance of chirality in chemical synthesis and the potential applications of these molecules in developing pharmaceutical intermediates and other biologically active compounds.

  • Campbell et al. (2009) described an efficient enantioselective synthesis of a compound serving as an essential intermediate for CCR2 antagonists, showcasing the compound's utility in medicinal chemistry and drug development (Campbell et al., 2009).

Chemical Rearrangements and Novel Reactions

Studies have also focused on chemical rearrangements and novel reactions involving similar structures, providing insights into reaction mechanisms and the synthesis of complex molecules.

  • Brock et al. (2012) achieved the asymmetric synthesis of (+)-pseudococaine via ring-closing iodoamination, demonstrating the versatility of these bicyclic scaffolds in synthesizing complex alkaloid structures (Brock et al., 2012).

Properties

IUPAC Name

tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-8-4-5-9(12)14-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELKMLJYLBNFCV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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